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Compound of Interest

Compound Name: BDP TMR carboxylic acid

Cat. No.: B1192297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BDP TMR carboxylic
acid, detailing its core fluorescence principles, key applications, and detailed experimental

protocols.

Core Principle of Fluorescence
BDP TMR (BODIPY® TMR) carboxylic acid is a synthetic fluorophore belonging to the

borondipyrromethene (BODIPY) class of dyes. Its fluorescence originates from the rigidified

bicyclic structure of the BODIPY core, which minimizes non-radiative decay pathways and

results in high fluorescence quantum yields.

The fluorescence process begins with the absorption of a photon by the BDP TMR molecule,

exciting it from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation is

most efficient at the dye's maximum absorption wavelength. The molecule then rapidly relaxes

to the lowest vibrational level of the S₁ state. From here, it returns to the ground state (S₀)

through the emission of a photon, a process known as fluorescence. The emitted photon has

lower energy (longer wavelength) than the absorbed photon, a phenomenon referred to as the

Stokes shift.

BDP TMR is characterized by its sharp excitation and emission peaks, high molar extinction

coefficient, and exceptional photostability, making it a robust tool for various fluorescence-
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based applications. Notably, its fluorescence is largely insensitive to changes in solvent polarity

and pH, providing consistent performance across a range of experimental conditions.

Quantitative Data Summary
The following tables summarize the key spectral and physical properties of BDP TMR
carboxylic acid.

Table 1: Spectral Properties

Property Value Reference(s)

Excitation Maximum (λex) ~542 - 545 nm [1][2][3]

Emission Maximum (λem) ~570 - 574 nm [1][2][3]

Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.64 - 0.95 [1][2]

Table 2: Physical and Chemical Properties

Property Value Reference(s)

Molecular Formula C₂₁H₂₁BF₂N₂O₃ [1][3]

Molecular Weight 398.21 g/mol [1][4]

Appearance Dark green-black crystals [1]

Solubility
Good in DMSO, DMF, and

alcohols
[1][2]

Storage Conditions
Store at -20°C in the dark,

desiccated
[1][2]

Experimental Protocols
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Protocol 1: Conjugation of BDP TMR Carboxylic Acid to
a Protein via EDC/NHS Chemistry
This protocol describes the covalent coupling of the carboxylic acid group of BDP TMR to

primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

N-hydroxysuccinimide (NHS).

Materials:

BDP TMR carboxylic acid

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES, pH 4.7-6.0

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Desalting column (e.g., Sephadex G-25)

Anhydrous DMSO or DMF

Procedure:

Preparation of Stock Solutions:

Dissolve BDP TMR carboxylic acid in anhydrous DMSO or DMF to a concentration of 10

mg/mL.

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately

before use. A typical concentration is 10 mg/mL for each.

Activation of BDP TMR Carboxylic Acid:
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In a microcentrifuge tube, combine 100 µL of the BDP TMR stock solution with 400 µL of

Activation Buffer.

Add a 10-fold molar excess of EDC and NHS (relative to the dye).

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Protein Preparation:

Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

Conjugation Reaction:

Add the activated BDP TMR-NHS ester solution to the protein solution. The molar ratio of

dye to protein should be optimized for the specific application but can range from 5:1 to

20:1.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 100 mM.

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

Purification of the Conjugate:

Separate the labeled protein from unreacted dye and byproducts using a desalting column

equilibrated with an appropriate storage buffer (e.g., PBS).

Collect the fractions containing the fluorescently labeled protein.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and at the excitation maximum of BDP TMR (~542 nm).
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Protocol 2: General Procedure for a Fluorescence
Polarization (FP) Binding Assay
This protocol outlines the general steps for a competitive fluorescence polarization assay to

study the interaction between a protein receptor and a ligand, using a BDP TMR-labeled ligand

as the tracer.

Materials:

BDP TMR-labeled ligand (tracer)

Purified protein receptor

Unlabeled competing ligand

Assay Buffer (e.g., PBS with 0.1% BSA)

Microplate reader with fluorescence polarization capabilities

Black, low-binding microplates (e.g., 96-well or 384-well)

Procedure:

Determine Optimal Tracer Concentration:

Prepare a serial dilution of the BDP TMR-labeled tracer in the Assay Buffer.

Measure the fluorescence polarization (mP) and total fluorescence intensity for each

concentration.

Select the lowest tracer concentration that gives a stable and robust fluorescence signal

well above the background.

Determine Optimal Receptor Concentration:

Using the optimal tracer concentration, perform a titration of the protein receptor.
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Incubate the tracer with varying concentrations of the receptor at room temperature for a

predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

Measure the fluorescence polarization.

Plot the mP values against the receptor concentration and determine the concentration

that gives a significant increase in polarization (e.g., 80% of the maximum binding).

Competitive Binding Assay:

Prepare a serial dilution of the unlabeled competing ligand in the Assay Buffer.

In the microplate wells, add the optimal concentrations of the BDP TMR-labeled tracer and

the protein receptor.

Add the different concentrations of the unlabeled ligand to the wells. Include controls with

no unlabeled ligand (maximum polarization) and no receptor (minimum polarization).

Incubate the plate at room temperature for the predetermined equilibrium time.

Measure the fluorescence polarization of each well.

Data Analysis:

Plot the mP values against the logarithm of the unlabeled ligand concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the

concentration of the unlabeled ligand that displaces 50% of the labeled tracer.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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